molecular formula C11H17N5OS B11590147 5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

Cat. No.: B11590147
M. Wt: 267.35 g/mol
InChI Key: UPMYLUSDBROLEO-UHFFFAOYSA-N
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Description

5-Amino-3-(hexylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the hexylsulfanyl group and the triazolo[4,3-a]pyrimidine core structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 5-amino-3-(hexylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbonyl compounds.

    Introduction of the Hexylsulfanyl Group: The hexylsulfanyl group can be introduced through a nucleophilic substitution reaction using hexylthiol and a suitable leaving group on the triazole ring.

    Final Cyclization and Functionalization: The final step involves cyclization to form the triazolopyrimidine core and functionalization to introduce the amino and hydroxyl groups.

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

5-Amino-3-(hexylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the sulfur atom, potentially leading to the formation of dihydro derivatives.

    Substitution: The amino and hydroxyl groups on the triazolopyrimidine core can participate in substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-amino-3-(hexylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For example, as an inhibitor of SARS-CoV-2 main protease, it binds to the active site of the protease, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The compound may also interact with bacterial enzymes or cancer cell receptors, leading to its antibacterial or anticancer effects.

Comparison with Similar Compounds

Similar compounds to 5-amino-3-(hexylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol include other triazolopyrimidines such as:

The uniqueness of 5-amino-3-(hexylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol lies in its specific substitution pattern and the presence of the hexylsulfanyl group, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C11H17N5OS

Molecular Weight

267.35 g/mol

IUPAC Name

5-amino-3-hexylsulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C11H17N5OS/c1-2-3-4-5-6-18-11-15-14-10-13-9(17)7-8(12)16(10)11/h7H,2-6,12H2,1H3,(H,13,14,17)

InChI Key

UPMYLUSDBROLEO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=NN=C2N1C(=CC(=O)N2)N

Origin of Product

United States

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